molecular formula C23H26N4O2S B3309070 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941880-03-1

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3309070
CAS No.: 941880-03-1
M. Wt: 422.5 g/mol
InChI Key: MEJAGCHXTCJUQB-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-1H-imidazole core substituted at position 5 with a 4-methoxyphenyl group. A thioether bridge (-S-) connects the imidazole to an ethanone moiety, which is further linked to a 4-phenylpiperazine group. The phenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible neurological or antipsychotic applications .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-25-21(18-8-10-20(29-2)11-9-18)16-24-23(25)30-17-22(28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAGCHXTCJUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure includes an imidazole ring, a piperazine moiety, and a methoxyphenyl group, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S. The key structural features include:

  • Imidazole ring : Contributes to the compound's interaction with biological targets.
  • Piperazine ring : Often associated with neuropharmacological effects.
  • Methoxyphenyl group : Enhances lipophilicity and may affect receptor binding.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in dopaminergic signaling.

Dopamine Receptor Interaction

Research indicates that related compounds with similar structural motifs exhibit selectivity for dopamine receptors, particularly D3 receptors. For example, ML417, a compound in the same family, demonstrated significant D3 receptor agonist activity while being inactive at D2 receptors, suggesting a potential for selective therapeutic applications in neuropsychiatric disorders .

Biological Assays and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Assay Type Description Results
Cytotoxicity Assay Evaluates cell viability in cancer cell linesIC50 values indicating moderate cytotoxicity against specific lines
Receptor Binding Assay Measures affinity for dopamine receptorsHigh affinity for D3 receptor
Neuroprotection Assay Assesses protective effects on dopaminergic neuronsSignificant neuroprotective effects noted

Case Studies

Several studies have explored the pharmacological profiles of compounds structurally related to this compound:

  • Neuroprotective Effects : In a study involving induced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), compounds with similar scaffolds showed significant protective effects against neurotoxicity .
  • Antitumor Activity : Another investigation revealed that analogs of this compound exhibited varying degrees of cytotoxicity against several cancer cell lines, suggesting potential as an antitumor agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of heterocyclic thioether-linked ethanones. Below is a comparative analysis with analogous structures:

Compound Class Core Heterocycle Substituents/Linkers Key Features Reference
Target Compound 1H-imidazole 5-(4-methoxyphenyl), 1-methyl, thioether, 4-phenylpiperazine Electron-rich methoxy group; piperazine enhances CNS penetration
Triazole Derivatives 1,2,4-triazole 5-(4-(phenylsulfonyl)phenyl), thioether, phenylethanone Sulfonyl group increases hydrophilicity; triazole offers metabolic stability
Tetrazole Derivatives Tetrazole 1-substituted phenyl, 4-(phenylsulfonyl)piperazine Sulfonyl-piperazine enhances binding affinity; tetrazole improves acidity
Oxadiazole Derivatives 1,3,4-oxadiazole 5-(5-methyl-2-phenylimidazol-4-yl), thioether, phenylethanone Oxadiazole’s electron-withdrawing nature may alter reactivity
Nitroimidazole Derivatives Nitroimidazole 4-nitro, benzyl/arylthio, piperazine Nitro group confers antimicrobial activity; benzyl substituents modulate lipophilicity

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
  • Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to facilitate nucleophilic substitution between the imidazole-thiol and α-chloroketone intermediates .
  • Catalysis: Employ potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base to deprotonate the thiol group, enhancing reactivity .
  • Purification: Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the pure product .
  • Yield Monitoring: Track reaction progress via TLC or HPLC to identify optimal termination points .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: A multi-spectroscopic approach is essential:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the 4-methoxyphenyl (δ ~3.8 ppm for OCH₃), imidazole-thioether (δ ~4.2 ppm for SCH₂), and piperazine carbonyl (δ ~170 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₄H₂₅N₄O₂S) .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer: Prioritize target-based assays due to structural motifs (e.g., piperazine for CNS targets, imidazole-thioether for kinase inhibition):
  • Enzyme Inhibition Assays: Test against serotonin or dopamine receptors (radioligand binding assays) .
  • Cellular Models: Use HEK293 or SH-SY5Y cells transfected with target receptors to measure cAMP or calcium flux .
  • Dose-Response Curves: Evaluate IC₅₀ values at 0.1–100 μM concentrations to establish potency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The thioether formation involves a two-step mechanism:

Deprotonation: The imidazole-thiol is deprotonated by a base (e.g., K₂CO₃), generating a thiolate nucleophile .

SN2 Displacement: The thiolate attacks the α-carbon of the chloroethanone derivative, displacing chloride. Computational studies (DFT) suggest transition-state stabilization via piperazine’s electron-donating effects .

  • Kinetic Analysis: Use pseudo-first-order conditions to determine rate constants and activation energy (Arrhenius plots) .

Q. How can in silico modeling predict the compound’s binding affinity for neurological targets?

  • Methodological Answer: Molecular docking and MD simulations are critical:
  • Target Preparation: Retrieve crystal structures of 5-HT₆ or D₂ receptors from the PDB (e.g., 6WGT). Protonate and optimize residues in MOE or Schrödinger .
  • Docking Protocols: Use Glide XP or AutoDock Vina to simulate binding poses. Key interactions include hydrogen bonding with piperazine and hydrophobic contacts with the 4-methoxyphenyl group .
  • Free Energy Calculations: MM-GBSA or MM-PBSA quantify binding energies (ΔG ~ -8 to -10 kcal/mol suggests high affinity) .

Q. What strategies resolve contradictory data in the compound’s activity across different assays?

  • Methodological Answer: Contradictions may arise from assay conditions or off-target effects:
  • Orthogonal Assays: Validate receptor binding (e.g., SPR) with functional assays (e.g., β-arrestin recruitment) .
  • Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation, which may reduce apparent activity in cell-based models .
  • Selectivity Profiling: Screen against a panel of 50+ kinases or GPCRs to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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